An In-depth Technical Guide to 3-Hydroxyglutaric Acid: Chemical Properties, Structure, and Metabolic Significance
An In-depth Technical Guide to 3-Hydroxyglutaric Acid: Chemical Properties, Structure, and Metabolic Significance
Introduction
3-Hydroxyglutaric acid (3-HGA) is a dicarboxylic acid that serves as a critical biomarker for the inborn error of metabolism known as Glutaric Aciduria Type I (GA1).[1][2] It is an intermediate in the catabolism of the essential amino acids lysine, hydroxylysine, and tryptophan.[2][3][4] In individuals with GA1, a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the accumulation of 3-HGA and other metabolites, which can result in severe neurological damage.[3][4] This guide provides a detailed overview of the chemical properties, structure, and metabolic pathways associated with 3-hydroxyglutaric acid, along with methodologies for its analysis, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
3-Hydroxyglutaric acid is an alpha,omega-dicarboxylic acid where a hydroxyl group substitutes the hydrogen on the third carbon of glutaric acid.[1] Contrary to some reports that may confuse it with its isomer, 2-hydroxyglutaric acid, 3-hydroxyglutaric acid is an achiral molecule as it does not contain a stereocenter.[5]
Physicochemical Properties
The key chemical and physical properties of 3-hydroxyglutaric acid are summarized in the table below. While experimental data for some properties are limited, reliable predicted values from computational models are included.
| Property | Value | Source |
| IUPAC Name | 3-hydroxypentanedioic acid | [1][6] |
| Synonyms | β-Hydroxyglutaric acid, 3-HG | [2][7] |
| Molecular Formula | C₅H₈O₅ | [1][3][6] |
| Molecular Weight | 148.11 g/mol | [1][3] |
| Physical State | White to off-white solid | [1][3] |
| Water Solubility | 172 g/L (Predicted) | [6][8] |
| pKa (Strongest Acidic) | ~3.52 (Predicted) | [8][9] |
| Boiling Point | 188.7 °C (Predicted) | [10] |
| SMILES | OC(CC(O)=O)CC(O)=O | [6][8] |
| InChI | InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10) | [1][6] |
Chemical Structure
The structure of 3-hydroxyglutaric acid consists of a five-carbon pentanedioic acid backbone with a hydroxyl (-OH) group at the C-3 position.
Metabolic Significance and Pathway
3-Hydroxyglutaric acid is a key metabolite in the degradation pathway of lysine, hydroxylysine, and tryptophan.[2][4] The final steps of these pathways converge to produce glutaryl-CoA. In healthy individuals, glutaryl-CoA is converted to crotonyl-CoA by the enzyme glutaryl-CoA dehydrogenase (GCDH).[4]
In Glutaric Aciduria Type I (GA1), a deficiency in GCDH causes the accumulation of glutaryl-CoA in the mitochondria.[4] This excess glutaryl-CoA is then metabolized through an alternative pathway, leading to the formation of 3-hydroxyglutaric acid. This process involves the conversion of glutaryl-CoA to glutaconyl-CoA by medium-chain acyl-CoA dehydrogenase (MCAD), followed by the hydration of glutaconyl-CoA to 3-hydroxyglutaryl-CoA by 3-methylglutaconyl-CoA hydratase.[1][2][9] Finally, 3-hydroxyglutaryl-CoA is hydrolyzed to 3-hydroxyglutaric acid, which then accumulates in tissues and body fluids.[9] Its elevated concentration is neurotoxic and is the primary diagnostic marker for GA1.[3]
Experimental Protocols
The quantification of 3-hydroxyglutaric acid in biological fluids is the cornerstone for diagnosing and monitoring GA1. The primary methods employed are mass spectrometry-based, which offer high sensitivity and specificity.
Protocol 1: Quantification of 3-HGA in Urine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for the accurate quantification of 3-HGA. The following protocol is a summary of established methodologies.[11][12]
1. Sample Preparation and Derivatization:
-
Aliquots of urine or plasma are mixed with an internal standard, typically a deuterated form of 3-HGA (3-HGA-d5).[11]
-
Proteins are precipitated using a solvent like acetonitrile and removed by centrifugation.[11]
-
The supernatant is dried under a stream of nitrogen.[11]
-
The dried residue undergoes derivatization to improve its chromatographic and ionization properties. A common method is butylesterification, where the sample is heated with 3 M HCl in 1-butanol.[11]
-
Alternatively, derivatization can be performed with reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), which is particularly useful for dried urine spots as it requires minimal sample cleanup.[6][12]
2. LC-MS/MS Analysis:
-
The derivatized sample is reconstituted in a suitable solvent (e.g., 50% methanol/water) and injected into the LC-MS/MS system.[11]
-
Chromatographic separation is typically achieved using a C8 or C18 reversed-phase column.[10][11] A gradient elution with mobile phases such as water with formic acid and methanol is used to separate 3-HGA from its isomer 2-hydroxyglutaric acid and other interfering compounds.[11]
-
Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both 3-HGA and its internal standard.[11]
3. Data Quantification:
-
The concentration of 3-HGA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-HGA.[11]
Protocol 2: Analysis of 3-HGA by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust method for analyzing organic acids in urine, though it can present challenges in separating 3-HGA from its isomer, 2-HGA.[8]
1. Sample Preparation:
-
Urine samples are first subjected to a liquid-liquid extraction to isolate the organic acids.[8]
-
An internal standard is added prior to extraction.
-
The extracted sample is completely dried.
-
The residue is derivatized to make the organic acids volatile for gas chromatography. This is typically a two-step process involving oximation followed by trimethylsilyl (TMS) derivatization.[8]
2. GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS.
-
The GC oven temperature is programmed to ramp up, allowing for the separation of different compounds based on their boiling points and interactions with the column's stationary phase.
-
A key challenge is the co-elution of 2-HGA and 3-HGA.[8] Method modifications, such as using an isothermal hold during the temperature gradient, can improve chromatographic resolution.
-
The mass spectrometer identifies and quantifies the TMS-derivatized 3-HGA based on its characteristic mass spectrum. Using GC-MS/MS with specific ion transitions can further enhance specificity.[8]
The following diagram illustrates a generalized workflow for the analysis of 3-HGA in a clinical laboratory setting.
Conclusion
3-Hydroxyglutaric acid is a metabolite of profound clinical importance. A thorough understanding of its chemical properties, structure, and the metabolic pathway that leads to its formation is essential for the diagnosis of Glutaric Aciduria Type I and for the development of potential therapeutic interventions. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its reliable quantification, aiding researchers and clinicians in managing this challenging neurometabolic disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Hydroxyglutaric Acid | Rupa Health [rupahealth.com]
- 3. metabolon.com [metabolon.com]
- 4. 3-hydroxyglutaric acid - biocrates [biocrates.com]
- 5. familiasga.com [familiasga.com]
- 6. research.regionh.dk [research.regionh.dk]
- 7. researchgate.net [researchgate.net]
- 8. Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for 3-Hydroxyglutaric acid (HMDB0000428) [hmdb.ca]
- 10. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
